molecular formula C24H29FNO3+ B1209967 Flutropium CAS No. 754131-59-4

Flutropium

Cat. No. B1209967
CAS RN: 754131-59-4
M. Wt: 398.5 g/mol
InChI Key: OATDVDIMNNZTEY-MYWYYWIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flutropium is a carboxylic ester resulting from the formal condensation of the carboxy group of hydroxy(diphenyl)acetic acid with the hydroxy group of (3-endo,8-syn)-8-(2-fluoroethyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane. Its bromide salt is used as a drug for the treatment asthma and chronic obstructive pulmonary disease. It has a role as a muscarinic antagonist, an anti-asthmatic drug and an antispasmodic drug. It is a carboxylic ester, a quaternary ammonium ion, a tertiary alcohol, an azabicycloalkane and an organofluorine compound.

Scientific Research Applications

Rhinitis and Nasal Mucosa Capillary Permeability

Flutropium has been studied for its effects on rhinitis and nasal mucosa capillary permeability. In non-sensitized guinea pigs, Flutropium demonstrated an inhibitory action on histamine-induced increase in intranasal pressure. Additionally, it dose-dependently inhibited allergic nasal mucosa capillary permeability in sensitized guinea pigs, suggesting its effectiveness in experimental models of drug- and allergy-induced rhinitis (Mizuno, Kawamura, Iwase, Ohno, 1991).

Mast Cell Stabilizing Action

Research on Flutropium bromide (Ba598Br), a derivative with the quarternary ammonium structure of atropine, revealed a weak mast cell stabilizing action. It inhibited mediator release from mast cells and showed inhibitory action on the 48-hour homologous PCA in guinea pigs. However, it did not exhibit antagonistic action against leukotriene D4-induced contraction of isolated tracheal smooth muscle or against serotonin-induced bronchoconstriction in dogs (Misawa, Yanaura, Hosokawa, Mizuno, Irinoda, Takahashi, Yoshimura, Maruyama, Sugimoto, Ohno, 1988).

Bronchoconstriction and Antiasthma Effects

Flutropium bromide, known for its bronchodilator and anticholinergic action, was found to inhibit acetylcholine-induced bronchoconstriction in guinea pigs. Moreover, when used in combination with other antiasthma drugs like salbutamol, aminophylline, or disodium cromoglycate, it significantly enhanced bronchodilation, suggesting a potential synergistic effect when used with different antiasthma drugs (Mizuno, Takahashi, Ohno, Misawa, 1990).

Nasal Secretion

Flutropium was found to be effective in experimental models of acetylcholine and histamine-induced nasal secretion in guinea pigs. It demonstrated a slightly stronger inhibitory action on nasal secretion compared to atropine, indicating its potential for the development of therapeutic drugs for nasal secretion (Mizuno, Iwase, Kawamura, Ohno, Hosokawa, Kasuya, 1991).

Radiative Decay Engineering

Although not directly related to Flutropium, research has been conducted on radiative decay engineering (RDE) which is relevant for biochemistry and molecular biology. This involves modifying the emission of fluorophores or chromophores by altering their radiative decay rates, which can significantly impact fluorescence observables used in various scientific applications, including medical diagnostics and DNA sequencing (Lakowicz, 2001).

properties

CAS RN

754131-59-4

Product Name

Flutropium

Molecular Formula

C24H29FNO3+

Molecular Weight

398.5 g/mol

IUPAC Name

[(1R,5S)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C24H29FNO3/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22,28H,12-17H2,1H3/q+1/t20-,21+,22?,26?

InChI Key

OATDVDIMNNZTEY-MYWYYWIJSA-N

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF

Other CAS RN

754131-59-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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